1-Methyl-4-(piperidin-3-yl)piperazine trihydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 292.7 g/mol. This compound is a derivative of piperazine, characterized by a piperidine group attached to one of its nitrogen atoms. It appears as a white crystalline powder and is highly soluble in water, making it suitable for various research applications. The compound is primarily utilized in scientific research and is not intended for therapeutic or veterinary use .
The synthesis of 1-methyl-4-(piperidin-3-yl)piperazine trihydrochloride typically involves reactions between piperidine derivatives and N-methylpiperazine. For example, one common synthetic route includes the reaction of N-methylpiperazine with 1,4-dichlorobutane under controlled conditions to yield the desired product. Careful management of reaction conditions is crucial to minimize byproducts and enhance yield .
1-Methyl-4-(piperidin-3-yl)piperazine trihydrochloride exhibits a range of biological activities. It has been shown to possess antimicrobial properties, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. Additionally, it exhibits insecticidal activity against species such as Aedes aegypti and Anopheles stephensi. Its cytotoxic effects have been noted against various normal and tumor cell lines, indicating potential applications in cancer treatment .
The synthesis methods for 1-methyl-4-(piperidin-3-yl)piperazine trihydrochloride include:
This compound finds utility in several areas of scientific research:
Studies on the interactions of 1-methyl-4-(piperidin-3-yl)piperazine trihydrochloride with biological systems have indicated its potential as a modulator of neurotransmitter receptors. This suggests that the compound may influence various signaling pathways within cells, leading to diverse biological effects. Further research is needed to elucidate its precise mechanisms of action and potential therapeutic roles .
Several compounds share structural similarities with 1-methyl-4-(piperidin-3-yl)piperazine trihydrochloride. Below is a comparison highlighting their uniqueness:
Compound Name | CAS Number | Molecular Formula | Notable Properties |
---|---|---|---|
1-Methyl-4-(piperidin-4-yl)piperazine | 436099-90-0 | C10H22ClN3 | Used in Wee1 inhibitor preparation; distinct due to piperidinyl substitution at different position |
1-Methyl-4-(piperidin-4-yl)piperazine hydrochloride | 1621519-77-4 | C10H22ClN3 | Similar structure but differs in salt form; used in various pharmaceutical applications |
1-Methylpiperazine | 109-55-7 | C5H12N2 | A simpler structure; lacks the piperidine moiety, which contributes to different biological activities |
The uniqueness of 1-methyl-4-(piperidin-3-yl)piperazine trihydrochloride lies in its specific arrangement of nitrogen atoms and the piperidine substitution, which may enhance its biological activity compared to similar compounds .